2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)-
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Overview
Description
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a nitrophenyl group and a pyridinyl group, making it a unique and interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is largely dependent on its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group and pyridinyl ring play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Similar structure but lacks the pyridinyl group.
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(3-pyridinyl)-: Similar structure but has a methoxy group instead of a nitro group.
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3-pyridinyl)-: Similar structure but has a chloro group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and pyridinyl groups in 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
64908-82-3 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(8-3-11-2-1-9-15-10-11)12-4-6-13(7-5-12)16(18)19/h1-10H |
InChI Key |
WLZFHTNWGNZEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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